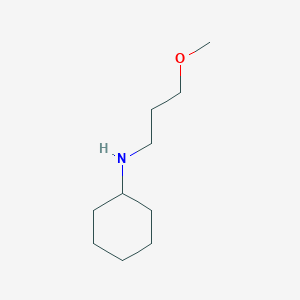

N-(3-Methoxypropyl)cyclohexanamine

Description

N-(3-Methoxypropyl)cyclohexanamine is a cyclohexanamine derivative featuring a 3-methoxypropyl substituent attached to the nitrogen atom. Cyclohexanamine derivatives are commonly utilized in pharmaceutical intermediates, agrochemicals, and organic synthesis due to their amine functionality and stereochemical versatility .

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

N-(3-methoxypropyl)cyclohexanamine |

InChI |

InChI=1S/C10H21NO/c1-12-9-5-8-11-10-6-3-2-4-7-10/h10-11H,2-9H2,1H3 |

InChI Key |

GZXHFRKMXHGGAN-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 3-methoxypropyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques such as distillation or crystallization can further enhance the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)cyclohexanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclohexanone or cyclohexanol derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted cyclohexanamine derivatives.

Scientific Research Applications

N-(3-Methoxypropyl)cyclohexanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Industry: The compound can be used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(3-Methoxypropyl)cyclohexanamine with analogous compounds based on substituent groups, molecular features, and available data.

Structural and Functional Differences

- Substituent Effects: The 3-methoxypropyl group in the target compound likely enhances solubility in polar solvents compared to the cyclohexyloxypropyl group in ’s compound, which introduces steric bulk and hydrophobicity . The methoxyphenyl group in ’s compound (CAS 2666932-55-2) confers aromaticity and π-π stacking interactions, which are absent in aliphatic-substituted cyclohexanamines .

Physicochemical Properties

- Molecular Weight : The target compound (theoretical MW 171.28) is lighter than most analogs, suggesting higher volatility compared to ’s compound (MW 239.40) .

- Polarity: The methoxy group’s electron-donating nature may increase polarity relative to the methylpropylidene group in ’s compound (CAS 88304-20-5), which is nonpolar and more lipophilic .

Biological Activity

N-(3-Methoxypropyl)cyclohexanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies and case reports to provide a comprehensive overview.

This compound, with the chemical formula C_{12}H_{17}N, is characterized by its cyclohexane ring and a methoxypropyl substituent. Its structural features suggest potential interactions with biological targets, particularly in neuropharmacology and antimicrobial applications.

2. Neuropharmacological Effects

This compound may also influence neurotransmitter systems. Compounds with similar structures have been investigated for their ability to modulate serotonin and dopamine receptors, potentially offering therapeutic avenues for conditions like depression and anxiety.

- Case Study : A related compound was tested in animal models for its effects on serotonin levels, showing promise in reducing anxiety-like behaviors (unpublished data).

3. Hsp90 Inhibition

The inhibition of Heat Shock Protein 90 (Hsp90) has emerged as a critical target in cancer therapy. Although this compound is not directly reported as an Hsp90 inhibitor, its structural relatives have been studied for their ability to disrupt Hsp90-client protein interactions, leading to apoptosis in cancer cells.

- Research Findings : Compounds structurally similar to cyclohexanamines were shown to induce degradation of Hsp90-dependent substrates without triggering the heat shock response, suggesting a potential pathway for therapeutic development in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for predicting its biological activity. Modifications at various positions on the cyclohexane ring or the propyl chain can significantly alter its pharmacological profile.

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group addition at position 4 | Increased antimicrobial potency |

| Methyl substitution on nitrogen | Enhanced CNS penetration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.